2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine
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Overview
Description
2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine is a chemical compound characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine typically involves the reaction of 2-fluoro-3-(trifluoromethyl)benzaldehyde with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired amine .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets. The presence of the fluorine atom and the trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
- 2-Fluoro-3-(trifluoromethyl)aniline
- 2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethanol
- 2-Fluoro-3-(trifluoromethyl)benzaldehyde
Uniqueness: 2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine is unique due to its specific combination of a fluorine atom and a trifluoromethyl group attached to a phenyl ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
Molecular Formula |
C9H9F4N |
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Molecular Weight |
207.17 g/mol |
IUPAC Name |
2-fluoro-1-[3-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C9H9F4N/c10-5-8(14)6-2-1-3-7(4-6)9(11,12)13/h1-4,8H,5,14H2 |
InChI Key |
VFOCISCEXQWZQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(CF)N |
Origin of Product |
United States |
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